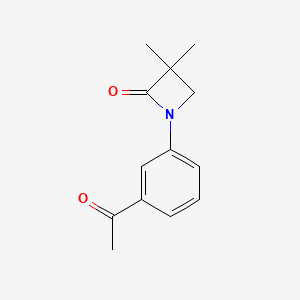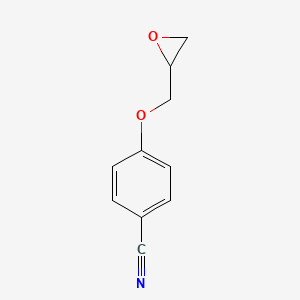![molecular formula C16H16O4 B1303873 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde CAS No. 129047-38-7](/img/structure/B1303873.png)
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Descripción general
Descripción
The compound 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a complex organic molecule that is related to various research studies focusing on the synthesis and characterization of methoxy-substituted benzaldehydes. These studies provide insights into the molecular structure, synthesis, and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves regioselective protection and reaction with other chemical entities. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups, yielding results between 67-75% . Another study synthesized a compound from the reaction of isothiochroman-4-one with benzaldehyde, indicating the versatility of benzaldehyde derivatives in chemical synthesis . Additionally, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene showcases the reactivity of methoxy-substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating a triclinic system . Similarly, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved, revealing a non-planar geometry of the bicyclic ring . These studies demonstrate the importance of structural analysis in understanding the properties of methoxy-substituted benzaldehydes.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. The presence of methoxy groups can affect the outcome of reactions, such as azo-hydrazone tautomerism and acid-base dissociation, as observed in the study of azo-benzoic acids . The antioxidant properties of these compounds, as determined by DPPH free radical scavenging tests, also highlight their potential in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted benzaldehydes are characterized by their spectroscopic signatures and molecular geometries. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties have been calculated using density functional theory (DFT), providing insights into their chemical reactivity . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans further elucidate the reactivity of these molecules . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Lignins into Aromatic Aldehydes
A significant area of research involving methoxy-substituted benzaldehydes is the catalytic oxidation of lignins into aromatic aldehydes, including vanillin (3-methoxy-4-hydroxybenzaldehyde) and syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde). This process is crucial for converting lignin, a major component of plant biomass, into valuable chemicals for the pharmaceutical, perfumery, and food flavoring industries. The review by Tarabanko and Tarabanko (2017) focuses on the influence of various factors such as lignin and oxidant nature, temperature, and mass transfer on the yield and process selectivity of these aldehydes from lignin. It also discusses the unresolved problem of high oxygen consumption in the process and proposes potential mechanisms of lignin oxidation into aromatic aldehydes, highlighting the importance of understanding these mechanisms for enhancing the efficiency of lignin conversion processes (Tarabanko & Tarabanko, 2017).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, closely related to the compound due to the presence of methoxy groups, are emitted from lignin pyrolysis and serve as tracers for biomass burning. Their atmospheric reactivity is of growing interest due to their role in air quality and potential health impacts. Liu et al. (2022) provide a comprehensive review of the atmospheric reactivity of methoxyphenols, including their reactions in the gas-phase, particle-phase, and aqueous-phase, along with secondary organic aerosol (SOA) formation. This review emphasizes the kinetics, mechanisms, and the significance of understanding these reactions for environmental and health-related research (Liu, Chen, & Chen, 2022).
Overview of Recent Advances in 3-Hydroxycoumarin Chemistry
Another area related to the study of compounds with methoxy groups is the research on coumarins, specifically 3-hydroxycoumarin. This compound, like 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde, contains a methoxy group and is significant for its diverse biological and pharmacological properties. Yoda (2020) provides an overview of the synthesis, reactivity, and applications of 3-hydroxycoumarin in various fields, including its pharmacological importance. This review highlights the compound's role in genetics, pharmacology, and microbiology, showcasing the broad potential of methoxy-substituted compounds in scientific research (Yoda, 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRMICJGUFLYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377467 | |
| Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
CAS RN |
129047-38-7 | |
| Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

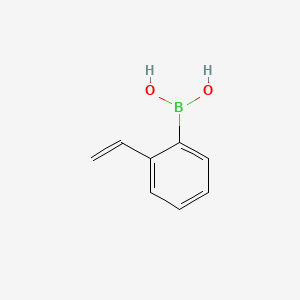


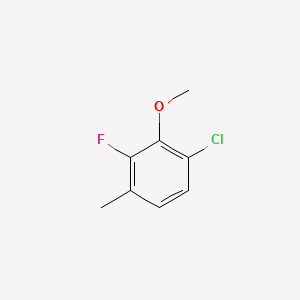
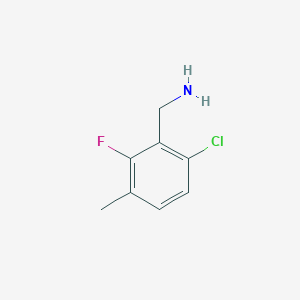
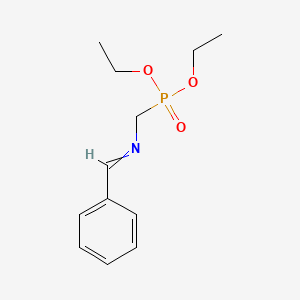
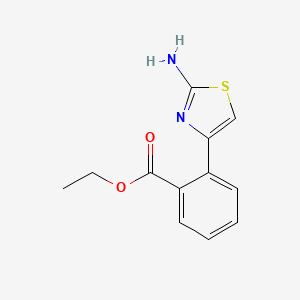
![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)
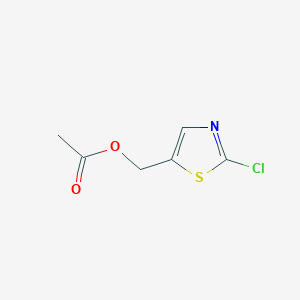

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

